N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide
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Overview
Description
“N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide” is a complex organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research applications due to their diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide” typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.
Attachment of the benzamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Addition of the ethylthio group: This step may involve thiolation reactions using reagents like ethanethiol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide” can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug discovery and development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(methylthio)benzamide
- N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzoate
Uniqueness
The unique structural features of “N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide” may confer distinct chemical and biological properties compared to similar compounds. These differences could be exploited in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-2-27-18-6-4-3-5-16(18)20(26)24-14-15-7-11-25(12-8-15)19-17(13-21)22-9-10-23-19/h3-6,9-10,15H,2,7-8,11-12,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNVQJRLEIFWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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